N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide
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Overview
Description
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of p-chlorocyanoacetanilide with carbon disulfide in the presence of potassium hydroxide and dimethylformamide (DMF), followed by the addition of methyl iodide . This process results in the formation of intermediate compounds, which are further transformed into the desired product through additional chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide can be compared with similar compounds such as:
N-{4-cyano-3-(trifluoromethyl)phenyl}methacrylamide: This compound also contains a cyano group and is used in similar applications.
This compound: This compound shares structural similarities but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-3-5-9-19(15)22(25)24-18-11-12-21(17(13-18)14-23)26-20-10-6-4-8-16(20)2/h3-13H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXQVXTXSZVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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